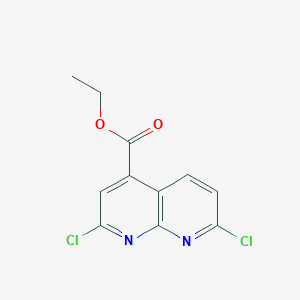

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a chemical compound with the CAS Number: 2089277-15-4 . It has a molecular weight of 271.1 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI Code for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is 1S/C11H8Cl2N2O2/c1-2-17-11 (16)7-5-9 (13)15-10-6 (7)3-4-8 (12)14-10/h3-5H,2H2,1H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions. For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 271.1 .科学的研究の応用

Medicinal Chemistry

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate has shown potential in the field of medicinal chemistry. The core structure of 1,8-naphthyridines is present in several pharmacologically active compounds, such as Gemifloxacin, which is used to treat bacterial infections . The diverse biological activities of these compounds make them valuable for the development of new therapeutic agents.

Materials Science

In materials science, the compound’s derivatives are utilized due to their photochemical properties. They are particularly useful in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells . These applications take advantage of the compound’s ability to interact with light, which is crucial for the efficiency of these devices.

Chemical Biology

The compound’s derivatives are also significant in chemical biology. Multicomponent reactions (MCRs) involving 1,8-naphthyridines can generate complex molecular architectures with wide applications in chemical biology, contributing to the synthesis of molecules with potential biological activity .

Green Chemistry

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate plays a role in green chemistry through the Friedländer synthesis approach, which is a more eco-friendly and atom-economical method for constructing heterocyclic compounds . This approach aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances.

Ligand Development

This compound is used in the development of ligands for metal complexes. The naphthyridine moiety can act as a coordinating unit, binding to metals and forming complexes that are useful in various catalytic and structural applications .

Light-Emitting Diodes (LEDs)

The derivatives of Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate find applications in the manufacturing of LEDs. These compounds can be part of the active layer in LEDs, emitting light when electrically excited . Their stability and luminescent properties make them suitable for this purpose.

Dye-Sensitized Solar Cells

In the context of renewable energy, these derivatives are explored for their use in dye-sensitized solar cells (DSSCs). They can serve as sensitizers, absorbing sunlight and converting it into electrical energy . The efficiency of DSSCs depends significantly on the light-absorbing capabilities of the sensitizers used.

Molecular Sensors

Lastly, the compound’s derivatives are being studied for their potential use in molecular sensors. These sensors can detect specific molecules or ions, making them useful in environmental monitoring, medical diagnostics, and industrial processes .

作用機序

Target of Action

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate is a derivative of the 1,8-naphthyridine class of compounds 1,8-naphthyridines are known to serve as binucleating ligands in coordination chemistry .

Mode of Action

It’s known that 1,5-naphthyridines, a closely related class of compounds, can react with electrophilic or nucleophilic reagents . This suggests that Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,5-naphthyridines can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

Its molecular weight is 2711 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Many 1,5-naphthyridine derivatives exhibit a great variety of biological activities , suggesting that Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate may also have significant biological effects.

Action Environment

It’s known that the compound is a powder at room temperature , suggesting that it may be stable under normal environmental conditions.

Safety and Hazards

将来の方向性

While specific future directions for Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate are not mentioned in the search results, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .

特性

IUPAC Name |

ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-5-9(13)15-10-6(7)3-4-8(12)14-10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCJRVXKAAMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,7-dichloro-1,8-naphthyridine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2741740.png)

![Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2741744.png)

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2741753.png)

![N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741755.png)

![lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B2741758.png)